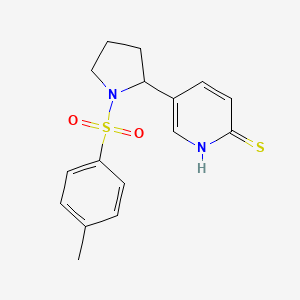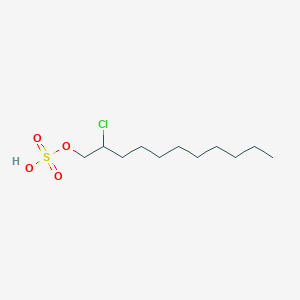
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that features a benzodioxole moiety and a tetrahydroacridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a benzodioxole moiety and a tetrahydroacridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C22H17NO4 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C22H17NO4/c24-22(25)20-15-5-1-2-7-17(15)23-21-14(4-3-6-16(20)21)10-13-8-9-18-19(11-13)27-12-26-18/h1-2,5,7-11H,3-4,6,12H2,(H,24,25) |
Clave InChI |
UCULWJOGCNNOQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)
![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)
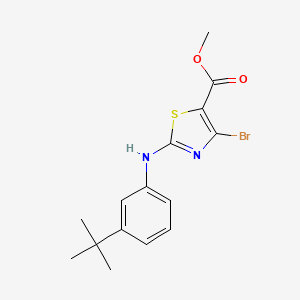
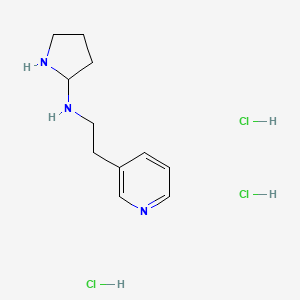
![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
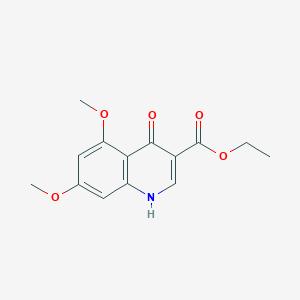
![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)
